molecular formula C8H7F2NO2 B1597783 2,6-Difluoro-4-methoxybenzamide CAS No. 125369-57-5

2,6-Difluoro-4-methoxybenzamide

Cat. No.: B1597783
CAS No.: 125369-57-5
M. Wt: 187.14 g/mol
InChI Key: FBRDIJHNSYWYIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-4-methoxybenzamide (CAS 125369-57-5) is a fluorinated benzamide derivative of significant interest in medicinal chemistry and antibacterial research. This compound features a molecular formula of C8H7F2NO2 and a molecular weight of 187.15 g/mol . The 2,6-difluorobenzamide scaffold is recognized as a critical motif in the development of allosteric inhibitors of the bacterial cell division protein FtsZ (Filamentous temperature-sensitive protein Z) . FtsZ is an essential GTPase that plays a central role in bacterial division, analogous to tubulin in eukaryotic cells, making it a promising target for novel antibiotics . The presence of fluorine atoms at the 2 and 6 positions of the benzamide ring is strategically important. Conformational analyses reveal that these fluorine atoms introduce a non-planar geometry to the molecule, which more closely mimics the bound conformation required for effective interaction with the allosteric binding pocket of FtsZ . This structural feature allows the compound to develop key hydrophobic interactions with residues such as Val203, Val207, and Asn263 within the FtsZ protein, while the carboxamide group forms critical hydrogen bonds with Val207, Leu209, and Asn263 . The compound is intended for research applications only and is not approved for human or veterinary therapeutic use. It is offered with a high purity level of 95% . Researchers should handle this material with appropriate precautions, as it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Always consult the Safety Data Sheet (SDS) prior to use and adhere to local regulations for disposal.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-difluoro-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRDIJHNSYWYIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381121
Record name 2,6-Difluoro-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125369-57-5
Record name 2,6-Difluoro-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar and Rational Design of 2,6 Difluorobenzamide Derivatives

Impact of Fluorine Atoms at 2,6-Positions on Biological Activity

The substitution of fluorine atoms at the 2nd and 6th positions of the benzamide (B126) ring is a critical determinant of biological efficacy. mdpi.com This specific substitution pattern significantly enhances the antibacterial activity compared to non-fluorinated analogues like 3-methoxybenzamide (B147233) (3-MBA). mdpi.comnih.gov

Conformational analysis studies reveal that the presence of the two fluorine atoms forces the molecule into a non-planar conformation. mdpi.comnih.gov This pre-disposed, non-planar structure is energetically favorable for fitting into the allosteric binding pocket of the FtsZ protein, a conformation observed in co-crystallized structures of similar ligands. mdpi.com The 2,6-difluoro aromatic ring establishes strong hydrophobic interactions with key amino acid residues within this pocket. Specifically, molecular docking studies have shown that the 2-fluoro group interacts with residues Val203 and Val297, while the 6-fluoro group interacts with Asn263. mdpi.comnih.gov This enhanced binding affinity, driven by the conformational effects and specific hydrophobic interactions of the fluorine atoms, is a primary reason for the increased potency of this compound class. mdpi.com

Role of the Amide Functional Group in Receptor Interactions

The amide (-CONH2) functional group is indispensable for the biological activity of 2,6-difluorobenzamide (B103285) derivatives. mdpi.comnih.gov Its primary role is to act as a hydrogen bond donor, forming crucial connections with the target receptor. mdpi.com Docking simulations have consistently confirmed that the amide group forms essential hydrogen bonds with the backbone of several amino acid residues in the FtsZ allosteric site, including Val207, Leu209, and Asn263. mdpi.comresearchgate.net

The importance of the amide moiety is highlighted by studies where it was replaced with isosteric groups such as benzohydroxamic acid (-CONHOH) or benzohydrazide (B10538) (-CONHNH2). These structural modifications resulted in a complete loss of antibacterial activity, confirming that the specific hydrogen bonding capabilities of the primary amide are essential for receptor interaction and subsequent FtsZ inhibition. mdpi.com The amide group's ability to form these specific, directional hydrogen bonds anchors the ligand in the binding site, a function that its isosteres cannot replicate effectively in this context. mdpi.comnih.govrsc.org

Correlation of Substituent Effects on Pharmacological Profiles

The pharmacological profile of 2,6-difluorobenzamide derivatives can be finely tuned by altering the substituents on the phenyl ring. While 2,6-Difluoro-4-methoxybenzamide is the compound of interest, much of the detailed research has focused on substitution at the 3-position, which provides valuable insights. For instance, the addition of an alkoxy group at the 3-position is a common strategy in designing FtsZ inhibitors. mdpi.comnih.gov

Studies comparing different alkoxy chains, such as methoxy (B1213986) versus hexyloxy, have shown that varying the length and nature of this group can modulate activity. mdpi.comnih.gov Longer or more complex side chains can enhance hydrophobic interactions within the binding pocket. mdpi.com The introduction of chloroalkoxy or bromoalkoxy groups at the 3-position has also yielded compounds with potent activity against various bacterial strains, including Bacillus subtilis and both susceptible and resistant Staphylococcus aureus. nih.gov This indicates that the electronic and steric properties of the substituent play a significant role in determining the antibacterial spectrum and potency. The 4-methoxy group in the titular compound would similarly be expected to influence electronic distribution and potential interactions within the receptor site.

Table 1: Effect of 3-Position Substituent on Antibacterial Activity (MIC in µg/mL)
CompoundSubstituent at 3-PositionBacillus subtilis (ATCC 9372)Staphylococcus aureus (ATCC 29213)
Derivative 1-O(CH₂)₂Cl (3-chloroalkoxy)14
Derivative 2-O(CH₂)₃Br (3-bromoalkoxy)0.58
Derivative 3-O(CH₂)₅CH₃ (3-hexyloxy)0.252

Data sourced from research on 3-substituted 2,6-difluorobenzamide derivatives. nih.gov

Design Principles for Enhanced Efficacy and Selectivity

The rational design of more effective and selective 2,6-difluorobenzamide derivatives follows several key principles. A common strategy involves a tripartite structure: the 2,6-difluorobenzamide core, a central heterocyclic scaffold (like an oxazole (B20620) or triazole), and a terminal substituted phenyl group. mdpi.com

Key design principles include:

Modulation of the Central Linker: The nature of the central heterocyclic ring has been shown to significantly influence biological activity against multidrug-resistant S. aureus. Systematically altering the heteroatoms and their positions within this ring allows for the fine-tuning of the molecule's spatial arrangement and electronic properties. mdpi.com

Hydrophobic Group Addition: Introducing a hydrophobic methyl group on the methylene (B1212753) bridge that often links the benzamide to the central heterocycle can improve biological activity. mdpi.com

Terminal Group Optimization: The substituent on the terminal phenyl ring (e.g., a tert-butyl group) is crucial for maximizing interactions with the outer regions of the binding pocket. mdpi.com

These principles guide the synthesis of new generations of inhibitors with improved potency and potentially a broader spectrum of activity. researchgate.net

Optimization of Drug-like Properties through Structural Modulation

Beyond efficacy, a critical aspect of drug design is optimizing pharmacokinetic and pharmacodynamic properties. For 2,6-difluorobenzamide derivatives, structural modulation is key to improving drug-like characteristics such as solubility and metabolic stability. researchgate.net

One successful strategy involved the introduction of a hydroxymethyl group into the methylene linker of a derivative. This modification led to a nearly tenfold increase in aqueous solubility without compromising the compound's antimicrobial activity. researchgate.net Such an enhancement is crucial for potential clinical applications. Furthermore, research into different classes of 2,6-difluorobenzamide derivatives has shown that structural changes can lead to compounds with long half-lives and good oral bioavailability, which are desirable pharmacokinetic traits. nih.gov These examples underscore the importance of strategic structural modifications to not only enhance target binding but also to ensure the molecule possesses the necessary properties to be a viable drug candidate.

Pharmacological and Biological Applications of 2,6 Difluoro 4 Methoxybenzamide Derivatives

Antimicrobial Research: FtsZ as a Primary Target

A substantial body of research has focused on the antimicrobial properties of 2,6-difluorobenzamide (B103285) derivatives, identifying the bacterial cell division protein FtsZ as their primary molecular target. cookechem.comresearchgate.net FtsZ is a crucial protein that, like its eukaryotic homolog tubulin, polymerizes at the division site to form the Z-ring, an essential structure for bacterial cytokinesis. nih.govnih.gov By disrupting the function of FtsZ, these compounds effectively inhibit bacterial cell division, leading to cell death. researchgate.net This novel mechanism of action makes them promising candidates for combating antibiotic-resistant bacteria. cookechem.com

Derivatives of 2,6-difluorobenzamide are potent inhibitors of the filamentous temperature-sensitive protein Z (FtsZ). cookechem.com The 2,6-difluoro-3-methoxybenzamide (B3025189) (DFMBA) compound, a close structural analog, has been shown to be more active as an antibacterial agent against Staphylococcus aureus than its non-fluorinated counterpart, 3-methoxybenzamide (B147233) (3-MBA), with both targeting FtsZ. nih.govnih.gov The introduction of the 2,6-difluorobenzamide nucleus has provided new avenues for developing FtsZ allosteric inhibitors. nih.gov Research has validated FtsZ as the definitive target for this class of antimicrobials, which are designed to interact specifically with the prokaryotic protein to halt bacterial division. cookechem.comresearchgate.net

Derivatives of 2,6-difluorobenzamide have demonstrated significant antimicrobial activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). cookechem.comnih.gov The compound PC190723, which features the 2,6-difluorobenzamide scaffold, is one of the most studied FtsZ inhibitors and has proven effective against all strains of Staphylococcus. nih.govnih.gov Another derivative, TXA709, is a promising anti-MRSA candidate that has advanced to clinical trials. Research has also yielded derivatives with potent activity against vancomycin-resistant Enterococcus faecalis and Mycobacterium tuberculosis. cookechem.comresearchgate.net The activity of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth.

Below is a table summarizing the in-vitro activity of selected 2,6-difluorobenzamide derivatives against S. aureus.

CompoundTarget OrganismMIC (μg/mL)Reference
II.c (a 3-(4-tert-butylphenyl)-1,2,4-oxadiazole derivative)S. aureus ATCC 292130.5 - 1
Isopentyloxy-substituted difluorobenzamideMRSA ATCC 43300- nih.gov
TXA709 (Prodrug)MRSA- (In clinical trial)
PC190723S. aureus- (Effective in mouse model) nih.gov

While highly effective against Gram-positive bacteria, 2,6-difluorobenzamide derivatives generally show weaker activity against Gram-negative species. nih.gov This reduced efficacy is largely attributed to the presence of Resistance-Nodulation-cell Division (RND)-type efflux pumps in Gram-negative bacteria, which actively expel the compounds from the cell. nih.govnih.gov Studies have shown that when these efflux pumps are inhibited, either chemically or genetically, the antimicrobial activity of the benzamide (B126) derivatives against species like Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii is significantly enhanced. nih.govnih.gov

This indicates that the compounds are substrates for these pumps. nih.gov For instance, the lead molecules TXA6101 and TXY6129, which are active against K. pneumoniae, were found to be substrates for the AcrAB-TolC efflux pump in E. coli. Combining these FtsZ inhibitors with an efflux pump inhibitor (EPI) presents a viable strategy to develop effective treatments for infections caused by Gram-negative pathogens.

The 2,6-difluorobenzamide derivatives function as allosteric inhibitors of FtsZ. nih.gov Rather than competing with GTP at the active site, they bind to a different location on the protein—an interdomain cleft adjacent to the core H7 helix. nih.gov Molecular docking studies reveal that this binding is stabilized by strong hydrophobic interactions between the difluoroaromatic ring and key residues like Val203, Val297, and Asn263. nih.govnih.gov The carboxamide group is also critical, forming essential hydrogen bonds with residues such as Val207, Leu209, and Asn263. nih.govnih.gov

The binding of these inhibitors does not prevent FtsZ polymerization; instead, it hyper-stabilizes the FtsZ polymers. nih.gov This "locking" of the polymer in an overly stable, unusable state disrupts the dynamic assembly and disassembly of the Z-ring, which is necessary for its contraction and the completion of cell division. nih.govnih.gov This mechanism ultimately blocks bacterial cytokinesis, leading to cell filamentation and death.

A significant finding is the ability of certain 2,6-difluorobenzamide derivatives to reverse existing antibiotic resistance. nih.gov Studies have shown that these compounds can restore the susceptibility of highly resistant clinical MRSA strains to the β-lactam antibiotic oxacillin. nih.gov This synergistic effect occurs at concentrations well below the MIC of the benzamide derivatives themselves, suggesting they can act as "antibiotic resistance breakers." nih.gov By targeting FtsZ, a different pathway than that targeted by β-lactams (which affect cell wall synthesis), these compounds create a dual-front attack that overcomes the bacteria's primary resistance mechanism.

Applications in Oncology Research

Beyond their antimicrobial properties, derivatives based on the 2,6-difluorobenzamide scaffold are also being investigated for their potential in oncology.

Research has identified certain 2,6-difluorobenzamide derivatives as inhibitors of store-operated Ca²⁺ channels (SOCs). nih.gov The influx of calcium through these channels is involved in regulating the progression of colorectal cancer. nih.gov A synthesized compound, 2,6-Difluoro-N-(5-(4-fluorophenyl)pyridine-2-yl)benzamide (MPT0M004), demonstrated a significant ability to inhibit SOCs, had lower cytotoxicity compared to reference compounds, and showed a long half-life with good oral bioavailability in pharmacokinetic studies. nih.gov These findings position MPT0M004 as a potential lead compound for the development of drugs to treat colorectal cancer. nih.gov

In a related study, an organotin compound incorporating a modified 2,6-difluorobenzamide structure, Di-n-butyl-(2,6-difluorobenzohydroxamato)tin(IV) (DBDFT), was identified as a potential antitumor agent. nih.gov This compound exhibited potent activity against human gastric carcinoma cells by inducing G2/M cell cycle arrest and triggering apoptosis through the mitochondrial pathway. nih.gov These results suggest that the 2,6-difluorobenzoyl structure may serve as a valuable foundation for designing novel anticancer therapies. nih.gov

Hedgehog Signaling Pathway Modulation (e.g., Smoothened Receptor Inhibition)

The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its aberrant activation in adults is linked to various cancers. A key component of this pathway is the Smoothened (Smo) receptor, making it a prime target for anticancer drug development. Research into 2-methoxybenzamide (B150088) derivatives has demonstrated their potential as potent inhibitors of the Hh signaling pathway.

One study reported the design and synthesis of a series of 2-methoxybenzamide derivatives as Hh pathway inhibitors. Among these, a specific derivative, compound 21 , exhibited potent inhibition of the Hedgehog pathway with a nanomolar IC₅₀ value. This compound was shown to prevent the Sonic hedgehog (Shh)-induced translocation of the Smoothened (Smo) receptor to the primary cilium, a critical step in pathway activation. Furthermore, compound 21 was effective against a mutant form of Smo and showed encouraging antiproliferative activity against a drug-resistant cancer cell line mdpi.com.

Inhibition of Receptor Tyrosine Kinases (e.g., VEGFR-2, FGFR-1)

Receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1) are pivotal in tumor angiogenesis and growth. The dual inhibition of these receptors is a promising strategy to overcome drug resistance observed with single-target agents.

While direct studies on 2,6-Difluoro-4-methoxybenzamide derivatives as dual VEGFR-2/FGFR-1 inhibitors are limited, research on structurally related compounds highlights the potential of this chemical class. For instance, a series of 4,6-disubstituted pyrimidine (B1678525) derivatives were developed as dual VEGFR-2/FGFR-1 inhibitors. One of the most active compounds, 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-{6-[(4-methoxyphenyl)amino]pyrimidin-4-yl}-1-methylurea (8b) , demonstrated significant inhibitory activity against both kinases.

CompoundTarget KinaseInhibition (%) at 10 µM
8b VEGFR-282.2
FGFR-1101.0

This compound also exhibited moderate antiproliferative activities against A549 (non-small cell lung cancer) and KG-1 (acute myelogenous leukemia) cell lines nih.gov.

Furthermore, a patent has described metabolites of 3-(2,6-difluoro-3,5-dimethoxyphenyl)-l-ethyl-8-(morpholin-4-ylmethyl)-l,3,4,7-tetrahydro-2H-pyrrolo[3',2':5,6]pyrido[4,3-d]pyrimidin-2-one as potential FGFR inhibitors google.com. This indicates that the 2,6-difluoro-substituted phenyl moiety is a key pharmacophore for interacting with FGFR.

Antiproliferative Activities in Cancer Cell Lines

Derivatives of this compound have been investigated for their ability to inhibit the growth of various cancer cell lines. The antiproliferative effects are often linked to the inhibition of specific molecular targets, as discussed in the previous sections.

For example, the 2-methoxybenzamide derivative, compound 21 , which inhibits the Hedgehog pathway, also displays antiproliferative action mdpi.com. Similarly, the dual VEGFR-2/FGFR-1 inhibitor 8b shows moderate antiproliferative activity nih.gov.

In a study focused on novel quinazoline (B50416) derivatives, one compound, 18 , exhibited nanomolar cytotoxicity against a panel of five cancer cell lines. While not a direct benzamide, the study highlights the potential of related heterocyclic structures in cancer therapy rsc.org.

Another study on 2,6-dihalogenated stilbene (B7821643) derivatives, which share the 2,6-dihalogen substitution pattern, identified compounds with potent cytotoxic activity. Specifically, DHS3g , bearing a 2,5-dimethoxy substitution, was effective against K562 leukemia cells with an IC₅₀ value of 3.12 µM researchgate.net.

The antiproliferative activity of various other heterocyclic compounds, which could be conceptually related to benzamide derivatives, has also been documented against a range of human solid tumor cell lines, including ovarian cancer (A2780), non-small cell lung cancer (SW1573), and colon cancer (WiDr) nih.gov.

Neurological and Psychiatric Research

Modulation of Serotonin (B10506) Receptors (e.g., 5-HT2A Receptor)

The serotonin 2A (5-HT2A) receptor is a key target in the treatment of various neurological and psychiatric disorders. While direct evidence for this compound derivatives is emerging, related benzamide structures have shown significant activity at serotonin receptors.

A patent application has disclosed a series of 3-pyrazolyl-benzamide-4-ethers as modulators of the 5-HT2A receptor, indicating the utility of the benzamide scaffold for targeting this receptor google.com.

Furthermore, research on esters of 4-amino-5-chloro-2-methoxybenzoic acid, which shares the methoxybenzoic acid core, has identified potent agonists and antagonists for the 5-HT4 receptor. For example, compound 7a (ML 10302) and 7k were found to have nanomolar affinity for 5-HT4 receptors, with Kᵢ values of 1.07 ± 0.5 nM and 1.0 ± 0.3 nM, respectively. Interestingly, the introduction of two methyl groups on the piperidine (B6355638) ring in compound 7g led to a potent antagonist profile with a Kᵢ value of 0.26 ± 0.06 nM nih.gov. These findings underscore the potential of modifying the benzamide core to achieve specific modulatory effects on serotonin receptor subtypes.

Anti-inflammatory and Other Therapeutic Potentials

Inhibition of Phosphodiesterases (e.g., PDE4)

Phosphodiesterase 4 (PDE4) is a crucial enzyme in the inflammatory cascade, and its inhibition is a validated strategy for treating inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD) nih.gov.

A study on 2-substituted-4-methoxybenzimidazole-based compounds identified a new family of PDE4 inhibitors. While these are benzimidazoles, the presence of the 4-methoxy substitution suggests that this feature can be incorporated into scaffolds targeting PDE4. Several of these compounds were orally bioavailable and demonstrated efficacy in in-vivo models of inflammatory disease nih.gov. The development of PDE4 inhibitors with improved side-effect profiles is an active area of research nih.govwikipedia.org.

Antifungal Activities

Research into the antifungal properties of compounds structurally related to this compound has shown some promising results. Although studies specifically on this compound derivatives are limited, research on derivatives of 2,6-difluorobenzamide provides valuable insights into the potential of this chemical class as antifungal agents.

In one study, a series of novel benzoylurea (B1208200) derivatives containing a pyrimidine moiety were synthesized using 2,6-difluorobenzamide as a starting material. These compounds were evaluated for their in vitro antifungal activities against several plant pathogenic fungi. The results indicated that some of these derivatives exhibited moderate to good antifungal effects.

The structure-activity relationship (SAR) analysis from research on other benzamide derivatives suggests that the presence of fluorine atoms on the benzene (B151609) ring can significantly enhance antifungal activity. Conversely, the introduction of a methoxy (B1213986) group at the 4-position has been observed in some contexts to decrease activity. For instance, in a study of novel benzamide derivatives containing a triazole moiety, the presence of fluorine or chlorine on the benzene ring markedly improved antifungal efficacy, while a 4-methoxy group led to a reduction in activity.

The following table summarizes the in vitro antifungal activity of selected 2,6-difluorobenzamide derivatives against various fungi.

CompoundTarget FungiEC50 (μg/mL)
4j Rhizoctonia solani6.72
4l Rhizoctonia solani5.21
Hymexazol (Control)Rhizoctonia solani6.11

EC50: The concentration of a drug that gives a half-maximal response.

These findings suggest that the 2,6-difluorobenzamide scaffold is a viable starting point for the development of new antifungal agents. Further research is needed to explore the full potential of its derivatives, including those with a 4-methoxy substitution, and to better understand their mechanisms of action against a broader range of fungal pathogens.

Computational Chemistry and Mechanistic Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For the 2,6-difluorobenzamide (B103285) scaffold, docking simulations have been instrumental in elucidating the binding mode within an allosteric site on the FtsZ protein.

Studies on the analog 2,6-difluoro-3-methoxybenzamide (B3025189) (DFMBA) have successfully docked the molecule into the allosteric binding pocket of FtsZ. nih.gov These simulations revealed critical interactions that stabilize the ligand-protein complex. The docking results highlight the importance of both hydrophobic interactions and hydrogen bonds. nih.govmdpi.com The difluorinated aromatic ring engages in strong hydrophobic interactions with several key residues within the pocket. nih.gov Specifically, the fluorine atom at the 2-position interacts with Val203 and Val297, while the fluorine at the 6-position interacts with Asn263. nih.gov

Furthermore, the carboxamide group, a feature confirmed to be essential for activity, forms crucial hydrogen bonds with the backbone of residues Val207, Leu209, and the side chain of Asn263. nih.govmdpi.com These interactions anchor the molecule firmly within the binding site. The consistency between docking predictions and available co-crystal structures of DFMBA with FtsZ validates the accuracy of these computational models. researchgate.netresearchgate.net

Interacting Ligand GroupKey Protein Residues (S. aureus FtsZ)Type of InteractionReference
2-Fluoro groupVal203, Val297Hydrophobic nih.gov
6-Fluoro groupAsn263Hydrophobic nih.gov
CarboxamideVal207, Leu209, Asn263Hydrogen Bonds nih.govmdpi.com

Conformational Analysis and Binding Site Characterization (e.g., FtsZ Interdomain Cleft)

Conformational analysis is critical for understanding why the 2,6-difluoro substitution significantly enhances antibacterial activity compared to non-fluorinated analogs like 3-methoxybenzamide (B147233) (3-MBA). nih.gov The target binding site for these inhibitors is the interdomain cleft (IDC) of the FtsZ protein, an allosteric pocket located between the N-terminal GTP-binding domain and the C-terminal domain. nih.govnih.gov This site is distinct from the GTP binding site, making inhibitors that bind here less likely to have off-target effects on the eukaryotic homolog, tubulin. nih.gov

Computational analyses reveal that the presence of the two fluorine atoms flanking the amide group forces the 2,6-difluorobenzamide scaffold into a non-planar conformation. nih.govmdpi.com For DFMBA, the calculated preferential conformation shows a dihedral angle of approximately -27° between the plane of the aromatic ring and the carboxamide group. nih.govmdpi.com In contrast, the non-fluorinated 3-MBA prefers a planar conformation to maximize conjugation. nih.gov

This pre-disposition to a non-planar "active conformation" is energetically favorable, meaning the fluorinated ligand does not need to overcome a significant energy barrier to adopt the shape required for binding within the FtsZ interdomain cleft. nih.govmdpi.com The IDC pocket itself shows significant variability and can adapt its shape to accommodate different ligands, a property that has been explored in pharmacophore modeling based on multiple crystal structures of FtsZ in complex with various 2,6-difluorobenzamide derivatives. researchgate.net

CompoundPreferred Conformation (Dihedral Angle)Implication for FtsZ BindingReference
2,6-Difluoro-3-methoxybenzamide (DFMBA)Non-planar (~ -27°)Pre-adopts the active conformation required for binding in the FtsZ cleft. nih.govmdpi.com
3-Methoxybenzamide (3-MBA)Planar (~ 0° or 180°)Requires energy to adopt the non-planar active conformation. nih.gov

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a deeper understanding of the molecule's electronic properties and geometric stability. epstem.netwindows.net These methods have been applied to the 2,6-difluorobenzamide scaffold to analyze its conformational energy landscape and electronic structure. nih.govmdpi.com

Calculations for DFMBA confirmed that the non-planar conformation is the lowest energy state for the isolated molecule. nih.gov This is attributed to the steric and electronic repulsion from the ortho-fluorine atoms. This intrinsic property is a key determinant of its enhanced biological activity. nih.govmdpi.com Quantum chemistry methods allow for the calculation of various properties, including molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and atomic charges. epstem.netresearchgate.net For inhibitors like 2,6-difluoro-4-methoxybenzamide, MEP maps can visualize the electron-rich (negative potential) and electron-poor (positive potential) regions, helping to explain the observed hydrogen bonding and other electrostatic interactions with the FtsZ protein. researchgate.net The electron-withdrawing nature of the fluorine atoms influences the charge distribution across the molecule, which is crucial for its specific interactions within the binding pocket. mdpi.com

Molecular Dynamics Simulations of Compound-Protein Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the compound-protein complex over time. nih.govrsc.org MD simulations have been employed to study the stability and behavior of FtsZ in complex with 2,6-difluorobenzamide inhibitors. nih.govnih.gov For instance, a related inhibitor, PC790123, which also features the 2,6-difluorobenzamide core, was studied through MD simulations to understand its complex with the FtsZ protein. nih.gov

These simulations can confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking. They can also reveal the flexibility of both the ligand and the protein binding site, providing insights into how the protein adapts to the ligand. rsc.org For benzamide (B126) derivatives, MD simulations have helped to create stable models of the compound-protein complex, even for compounds that did not readily yield high-resolution crystal structures, demonstrating the power of this technique in validating binding hypotheses and understanding the dynamic nature of the interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov For a class of inhibitors like the 2,6-difluorobenzamides, a QSAR model could be developed to predict the FtsZ inhibitory activity of new, unsynthesized analogs.

Although a specific QSAR model focused solely on this compound is not prominently documented, the principles of QSAR are highly applicable. A 3D-QSAR study would typically involve aligning a set of known FtsZ inhibitors and calculating various molecular fields (e.g., steric and electrostatic). nih.gov The resulting model would generate a 3D map indicating which regions around the molecule are sensitive to modification. For example, it could show where bulky groups increase or decrease activity, or where electronegative or electropositive groups are favored. Such a model for the 2,6-difluorobenzamide series could accelerate the discovery of new derivatives with improved potency against FtsZ by prioritizing the synthesis of the most promising candidates. nih.gov

Emerging Research Directions and Translational Perspectives

Development of Novel 2,6-Difluorobenzamide (B103285) Scaffold-Based Therapeutics

The 2,6-difluorobenzamide core structure has proven to be a versatile scaffold for the design of new therapeutic agents, particularly in the realm of infectious diseases and oncology. Researchers have been actively synthesizing and evaluating novel derivatives to enhance potency, selectivity, and pharmacokinetic profiles.

A significant area of focus has been the development of inhibitors of the bacterial cell division protein FtsZ. nih.govmdpi.com The 2,6-difluoro substitution pattern is crucial as it induces a non-planar conformation of the benzamide (B126), which is favorable for binding to the allosteric site of FtsZ. nih.gov This conformational control, coupled with the potential for hydrophobic and hydrogen bonding interactions, makes the 2,6-difluorobenzamide motif a powerful pharmacophore for FtsZ inhibition. nih.gov Novel series of 3-substituted 2,6-difluorobenzamide derivatives have been designed and synthesized, demonstrating potent in vitro antibacterial activity against a range of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com For instance, certain 3-chloroalkoxy, 3-bromoalkoxy, and 3-alkyloxy derivatives have shown minimum inhibitory concentrations (MICs) as low as 0.25-1 μg/mL against Bacillus subtilis and potent activity against Staphylococcus aureus. nih.gov

Beyond antibacterial applications, 2,6-difluorobenzamide derivatives are being explored as inhibitors of store-operated calcium (SOC) channels, which are implicated in the progression of colorectal cancer. nih.gov One such derivative, MPT0M004, has demonstrated significant inhibitory ability on SOCs with lower cytotoxicity compared to reference compounds. nih.gov This highlights the potential of the scaffold in developing new anti-cancer agents. The structural versatility of the 2,6-difluorobenzamide scaffold allows for the incorporation of various heterocyclic moieties, such as oxadiazoles, to further modulate biological activity and target different pathogens or disease pathways. mdpi.com

Derivative ClassTargetTherapeutic AreaKey Findings
3-Substituted 2,6-difluorobenzamidesFtsZAntibacterialPotent activity against Gram-positive bacteria, including MRSA. nih.gov
2,6-Difluoro-N-(5-(4-fluorophenyl)pyridine-2-yl)benzamide (MPT0M004)SOC ChannelsOncology (Colorectal Cancer)Prominent SOC inhibition with low cytotoxicity. nih.gov
2,6-Difluorobenzamides with oxadiazole scaffoldsFtsZAntibacterialMaintained or enhanced activity against drug-resistant S. aureus. mdpi.com

Investigation of Resistance Mechanisms and Strategies for Overcoming Them

The emergence of drug resistance is a major challenge in the development of new therapeutics. For benzamide-based drugs, including those with the 2,6-difluoro scaffold, understanding the mechanisms of resistance is crucial for designing next-generation inhibitors that can overcome this challenge.

In the context of antibacterial agents targeting FtsZ, resistance can arise from mutations in the FtsZ protein that alter the drug-binding site. Another significant mechanism, particularly in Gram-negative bacteria, is the action of efflux pumps, such as those from the Resistance-Nodulation-Division (RND) family, which actively transport the drug out of the bacterial cell. researchgate.net The outer membrane of Gram-negative bacteria also presents a permeability barrier that can limit the intracellular concentration of these inhibitors. researchgate.net

Strategies to overcome resistance are multifaceted. One approach involves the design of new derivatives that are less susceptible to efflux or that can better penetrate the bacterial outer membrane. Another strategy is the use of combination therapy, where the benzamide derivative is co-administered with an agent that inhibits the resistance mechanism, such as an efflux pump inhibitor. For example, the combination of equisetin (B570565) and colistin (B93849) has been shown to restore sensitivity in colistin-resistant Gram-negative bacteria by promoting the intracellular accumulation of equisetin. researchgate.net

For other classes of benzamides, like the benzimidazole (B57391) anthelmintics that target tubulin, resistance is often associated with a loss of high-affinity drug-tubulin interactions. nih.gov However, the remaining differences between the tubulin of resistant parasites and the host suggest that the design of new benzimidazoles active against these resistant strains is a feasible strategy. nih.gov

Exploration of Polypharmacology and Multi-Targeting Approaches

Polypharmacology, the ability of a single drug to interact with multiple targets, is an increasingly recognized and exploited concept in drug discovery. The 2,6-difluorobenzamide scaffold has shown promise in this area, with derivatives exhibiting activity against diverse biological targets.

For instance, as mentioned earlier, derivatives of this scaffold have demonstrated efficacy as both antibacterial FtsZ inhibitors and as SOC channel inhibitors in cancer. nih.govnih.gov This suggests that with rational design, it may be possible to develop single agents with dual therapeutic actions or to repurpose existing compounds for new indications.

Furthermore, the broader class of benzamides has a well-established history of interacting with multiple targets. N-substituted benzamides, for example, can act as radiosensitizers through multiple mechanisms, including the induction of apoptosis and inhibition of cell proliferation. nih.gov This multi-target action can be advantageous in complex diseases like cancer where multiple pathways are dysregulated. The 2,6-difluoro motif has also been identified as a critical feature for the activation of glucokinase, a key enzyme in glucose metabolism, positioning this scaffold as a versatile template for developing drugs for metabolic disorders.

Advanced In Vivo Efficacy and Preclinical Development Studies

The successful translation of a promising compound from the laboratory to the clinic requires rigorous preclinical evaluation. For derivatives of 2,6-difluoro-4-methoxybenzamide, this involves comprehensive in vivo studies to assess their efficacy, pharmacokinetics, and safety.

In the context of SOC channel inhibitors, the lead compound MPT0M004 has undergone pharmacokinetic studies in animal models. nih.gov These studies revealed a long half-life and good oral bioavailability, which are desirable properties for a clinical candidate. nih.gov Such preclinical data are essential for determining the appropriate dosing regimens and for predicting the compound's behavior in humans.

For antibacterial candidates, in vivo efficacy studies in animal models of infection are critical to demonstrate that the in vitro activity translates to a therapeutic effect in a living organism. These studies assess the ability of the compound to clear the infection and improve survival rates. While specific in vivo data for this compound itself is not extensively detailed in the provided search results, the general trajectory for FtsZ inhibitors involves such preclinical validation. The development of prodrugs, such as TXA709, which is a prodrug of an FtsZ inhibitor, represents a strategy to improve the pharmacokinetic properties and in vivo efficacy of this class of compounds. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Benzamide Derivatives

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govnih.govijettjournal.org These technologies are being increasingly applied to the discovery of novel benzamide derivatives.

AI and ML algorithms can analyze vast datasets of chemical structures and their biological activities to identify patterns and predict the properties of new, un-synthesized compounds. mdpi.com This can significantly reduce the time and cost associated with traditional drug discovery methods. For instance, ML models can be trained to predict the FtsZ inhibitory activity of new 2,6-difluorobenzamide derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. ijettjournal.org

Furthermore, AI can be used for de novo drug design, where algorithms generate entirely new molecular structures with desired properties. mdpi.com Generative models can be trained on the known chemical space of benzamide derivatives to propose novel scaffolds with enhanced potency, selectivity, or improved pharmacokinetic profiles. AI can also assist in predicting the 3D structure of target proteins, which is crucial for structure-based drug design and for understanding the molecular interactions between a drug and its target. nih.gov The application of these computational tools is expected to accelerate the development of the next generation of benzamide-based therapeutics. acs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,6-Difluoro-4-methoxybenzamide?

  • The synthesis typically begins with 2,6-difluoroaniline reacting with benzoyl chloride under controlled conditions to form the benzamide core . Subsequent steps involve introducing the methoxy group via nucleophilic substitution or coupling reactions, such as using methoxy precursors under reflux in polar aprotic solvents (e.g., DMSO). Purification often employs crystallization from ethanol/water mixtures. Key intermediates should be validated via spectroscopic methods (e.g., 1H^{1}\text{H} NMR) to ensure regioselectivity.

Q. How can the structure of this compound be confirmed experimentally?

  • Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to identify coupling patterns: the two fluorine atoms at positions 2 and 6 split adjacent aromatic proton signals into distinct doublets, while the methoxy group appears as a singlet (~δ 3.8 ppm). X-ray crystallography (as demonstrated for analogous benzamides) provides definitive confirmation of molecular geometry and substituent positioning . Mass spectrometry (HRMS) further validates the molecular formula.

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

  • Systematic optimization involves testing solvent polarity (e.g., DMSO for high-temperature stability vs. ethanol for cost-effectiveness), reaction duration (reflux times ranging from 4–18 hours), and catalytic additives (e.g., glacial acetic acid to accelerate coupling steps) . Parallel monitoring via TLC or HPLC helps identify side products (e.g., over-oxidation). Yield improvements up to 20% have been reported by adjusting stoichiometry of methoxy precursors.

Q. How to resolve contradictions in reported biological activities of benzamide derivatives?

  • Discrepancies may arise from assay-specific variables:

  • Concentration ranges : Lower efficacy in some studies may reflect suboptimal dosing (e.g., IC50_{50} variations across cell lines).
  • Structural analogs : Compare this compound with trifluoromethyl or chloro-substituted derivatives, which exhibit differing electron-withdrawing effects .
  • Purity : Impurities from incomplete purification (e.g., residual solvents) can skew bioactivity results. Validate purity via HPLC (>95%) and replicate assays under standardized conditions.

Q. What computational methods elucidate the role of fluorine atoms in target binding?

  • Density Functional Theory (DFT) calculations model electronic effects, showing fluorine’s electronegativity enhances hydrogen-bonding with enzymes (e.g., kinase ATP-binding pockets). Compare binding energies of fluorinated vs. non-fluorinated analogs using docking simulations (e.g., AutoDock Vina). Experimental validation via isothermal titration calorimetry (ITC) quantifies affinity differences .

Q. How to address solubility challenges in biological assays for this compound?

  • Co-solvent systems (e.g., DMSO/PBS mixtures) improve aqueous solubility while maintaining stability. Salt formation (e.g., hydrochloride salts) or nanoformulation (liposomal encapsulation) can enhance bioavailability. Solubility parameters (logP ~2.5) should guide solvent selection .

Data Analysis and Mechanistic Studies

Q. What analytical strategies differentiate degradation products of this compound?

  • Accelerated stability studies (40°C/75% RH) coupled with LC-MS identify major degradation pathways (e.g., hydrolysis of the methoxy group or benzamide bond). Quantify degradation kinetics using Arrhenius plots to predict shelf-life under storage conditions .

Q. How do steric effects influence substitution reactions at the benzamide core?

  • Steric hindrance from the 2,6-difluoro substituents directs electrophilic attacks to the para position. Kinetic studies using competitive substrates (e.g., 4-methoxy vs. 4-nitro analogs) reveal rate differences of up to 50%, supporting a meta-directing effect of fluorine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Difluoro-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
2,6-Difluoro-4-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.